Allylpyrocatechol

Descripción

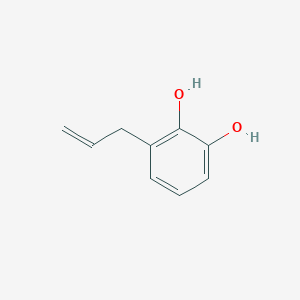

extracted from leaves of Piper betel; has healing properties against indomethacin-induced stomach ulceration; structure in first source

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

1125-74-2 |

|---|---|

Fórmula molecular |

C9H10O2 |

Peso molecular |

150.17 g/mol |

Nombre IUPAC |

3-prop-2-enylbenzene-1,2-diol |

InChI |

InChI=1S/C9H10O2/c1-2-4-7-5-3-6-8(10)9(7)11/h2-3,5-6,10-11H,1,4H2 |

Clave InChI |

PARWTEYYJSDGQM-UHFFFAOYSA-N |

SMILES canónico |

C=CCC1=C(C(=CC=C1)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Allylpyrocatechol |

Origen del producto |

United States |

Foundational & Exploratory

What is the chemical structure of Allylpyrocatechol?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylpyrocatechol, a naturally occurring phenolic compound, has garnered significant attention within the scientific community for its diverse biological activities. Predominantly isolated from the leaves of Piper betle (betel leaf), it exists in two isomeric forms: 3-allylpyrocatechol and 4-allylpyrocatechol.[1] The latter, also known as hydroxychavicol, is the more extensively studied isomer and is recognized for its potent antimicrobial, antioxidant, anti-inflammatory, and antitumor properties.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 4-allylpyrocatechol, tailored for professionals in research and drug development.

Chemical Structure and Identification

4-Allylpyrocatechol is characterized by a catechol ring substituted with an allyl group at the fourth position. The presence of two hydroxyl groups on the benzene ring imparts significant polarity to the molecule.[4]

Table 1: Chemical Identifiers for 4-Allylpyrocatechol

| Identifier | Value |

| IUPAC Name | 4-(prop-2-en-1-yl)benzene-1,2-diol[5] |

| Synonyms | 4-Allylcatechol, Hydroxychavicol, 4-Allyl-1,2-benzenediol[3][4][5] |

| CAS Number | 1126-61-0[2][3] |

| Molecular Formula | C₉H₁₀O₂[4][] |

| Molecular Weight | 150.17 g/mol [4][] |

| SMILES | C=CCC1=CC(=C(C=C1)O)O[5][] |

| InChI | InChI=1S/C9H10O2/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6,10-11H,1,3H2[5] |

| InChIKey | FHEHIXJLCWUPCZ-UHFFFAOYSA-N[5][] |

Physicochemical Properties

The physical and chemical properties of 4-allylpyrocatechol are crucial for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data for 4-Allylpyrocatechol

| Property | Value |

| Appearance | White to light grey to brown solid/powder to crystal[3][] |

| Melting Point | 48 °C[] |

| Boiling Point | 156-158 °C at 15 Torr[] |

| Density | 1.148 ± 0.06 g/cm³[] |

| Solubility | Soluble in DMSO, DMF, and Ethanol[][7][8] |

| Purity | >98.0% (GC) is commercially available[3][9] |

Biological Activity and Quantitative Data

4-Allylpyrocatechol exhibits a broad spectrum of biological activities, with several studies providing quantitative data on its efficacy.

Table 3: Quantitative Biological Activity of 4-Allylpyrocatechol

| Activity | Target/Model | Value |

| Antiplatelet Aggregation | Collagen-induced | IC₅₀ = 5.3 μM[10] |

| Anti-tuberculosis | Mycobacterium tuberculosis H37Rv | MIC = 27.6 μg/mL[10] |

| Cytotoxicity | HT29 colon cancer cells | IC₅₀ = 99.89 μM (15.0 µg/mL)[10] |

| Antioxidant | Radical scavenging | 77.05% scavenging at 100 μg/mL[10] |

| Antibacterial | Streptococcus sanguinis | MIC = 39.1 μg/mL; MBC = 78.1 μg/mL[11] |

| Xanthine Oxidase Inhibition | Cell-free assay | IC₅₀ = 16.7 µM[7] |

| DPPH Radical Scavenging | Cell-free assay | IC₅₀ = 20.17 µM[7] |

| TBARS Reduction | Cell-free assay | IC₅₀ = 2 µM[7] |

Experimental Protocols

Synthesis of 4-Allylpyrocatechol via Claisen Rearrangement

A common method for the synthesis of 4-allylpyrocatechol is through the Claisen rearrangement of catechol monoallyl ether.[1][12]

Step 1: Synthesis of Catechol Monoallyl Ether

-

To a stirred solution of catechol (44 g, 0.4 mole) in dry acetone (125 ml), add allyl bromide (48.4 g, 0.4 mole) and anhydrous potassium carbonate (69 g, 0.5 mole).

-

Reflux the mixture for 8 hours.

-

Filter the reaction mixture to remove potassium carbonate.

-

Distill the filtrate to remove acetone.

-

The resulting residue is catechol monoallyl ether.

Step 2: Claisen Rearrangement to 3- and 4-Allylcatechol

-

Heat catechol monoallyl ether (30 g, 0.2 mole) in a nitrogen atmosphere to 200-205°C in an oil bath.

-

An exothermic reaction will occur. Maintain the temperature for a short period after the reaction subsides.

-

The product will be a mixture of 3-allylpyrocatechol and 4-allylpyrocatechol.

-

Separate the isomers via fractional distillation under reduced pressure. 4-allylpyrocatechol has a boiling point of 123-125°C at 1-2 mmHg.[1]

Caption: Synthetic workflow for 4-Allylpyrocatechol production.

Proposed Mechanism of Antibacterial Action

In silico studies suggest that this compound derivatives can act as antibacterial agents by inhibiting the MurA enzyme.[11] MurA is crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.

Caption: Inhibition of MurA by this compound.

Conclusion

4-Allylpyrocatechol is a promising natural product with a well-defined chemical structure and a range of documented biological activities. Its synthesis is achievable through established chemical reactions, and its mechanisms of action are beginning to be elucidated at the molecular level. For researchers and professionals in drug development, 4-allylpyrocatechol represents a valuable lead compound for the development of new therapeutic agents, particularly in the areas of infectious diseases, inflammation, and oncology. Further research into its pharmacokinetics, safety profile, and clinical efficacy is warranted to fully realize its therapeutic potential.

References

- 1. Synthesis of 4-allyl-pyrocatechol (3,4-dihydroxyallylbenzene) - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. 4-Allylpyrocatechol | 1126-61-0 [chemicalbook.com]

- 3. 4-Allylpyrocatechol 1126-61-0 | TCI AMERICA [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxychavicol | C9H10O2 | CID 70775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. glpbio.com [glpbio.com]

- 9. 4-Allylpyrocatechol | CymitQuimica [cymitquimica.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Potential this compound Derivatives as Antibacterial Agent Against Oral Pathogen of S. sanguinis ATCC 10,556 and as Inhibitor of MurA Enzymes: in vitro and in silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Claisen Rearrangement In Catechols - Synthesis of 4-Allylcatechol - [www.rhodium.ws] [erowid.org]

The Occurrence of 4-Allylpyrocatechol in Nature: A Technical Guide

Introduction: 4-Allylpyrocatechol, systematically known as 4-(prop-2-en-1-yl)benzene-1,2-diol and widely referred to as hydroxychavicol , is a naturally occurring phenylpropanoid of significant interest to the scientific community.[1][2][3] This catecholic compound, an isomer of eugenol, has demonstrated a spectrum of potent biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antiproliferative properties.[4][5][6] This guide provides a comprehensive overview of its primary natural sources, quantitative data on its concentration, and detailed methodologies for its extraction and analysis, tailored for researchers and professionals in drug development.

Primary Natural Sources

The most significant and extensively documented natural source of 4-Allylpyrocatechol is the leaves of the betel vine, Piper betle L. , a perennial creeper belonging to the Piperaceae family.[5][7] This plant is widely cultivated in Southeast Asia, including India, Malaysia, Thailand, and Indonesia, where its leaves have been used for centuries in traditional medicine.[5][8] Scientific literature consistently identifies 4-Allylpyrocatechol (hydroxychavicol) as one of the primary, and often the most abundant, phenolic constituents in betel leaves.[5][9]

While Piper betle is the principal source, the compound has also been identified in other plant species, including:

However, the concentration and research focus remain overwhelmingly centered on Piper betle, making it the sole commercially viable source at present.

Quantitative Analysis of 4-Allylpyrocatechol in Piper betle

The concentration of 4-Allylpyrocatechol in Piper betle leaves can vary depending on the plant's variety, geographical location, climate, and the extraction method employed.[7] The following table summarizes quantitative data from various studies.

| Plant Material | Extraction Solvent/Method | Compound Concentration | Reference |

| Piper betle Leaves | Methanol Extraction | 25.035 mg/g | [5] |

| Piper betle Leaves | Ethanol Extract | 66.6% of extract | [5] |

| Piper betle Leaves | Aqueous Extract | 39% of extract | [9] |

| Piper betle Leaves | HPLC Extraction | 13.82% yield from extract | [9] |

Biosynthesis of 4-Allylpyrocatechol

4-Allylpyrocatechol is a phenylpropanoid, a class of natural products derived from the amino acid phenylalanine. Its biosynthesis follows the well-established Shikimate and Phenylpropanoid pathways. The diagram below illustrates the general biosynthetic route leading to the formation of allylphenols like 4-Allylpyrocatechol.

Experimental Protocols

Extraction of 4-Allylpyrocatechol from Piper betle Leaves

The following is a generalized protocol for the solvent extraction of 4-Allylpyrocatechol, synthesized from common methodologies. Methanol has been shown to yield high concentrations of the compound.[5][11]

Materials:

-

Fresh or dried Piper betle leaves

-

85% Methanol (or absolute ethanol)

-

Waring blender or grinder

-

Erlenmeyer flask

-

Orbital shaker

-

Whatman No. 1 filter paper

-

Rotary evaporator

-

Lyophilizer (optional)

Methodology:

-

Preparation: Wash fresh leaves thoroughly and dry them in an oven at 40-50°C until a constant weight is achieved. Grind the dried leaves into a fine powder.

-

Maceration: Suspend the leaf powder in 85% methanol at a 1:10 solid-to-solvent ratio (w/v) in an Erlenmeyer flask.

-

Extraction: Place the flask on an orbital shaker and agitate at room temperature for 24-48 hours.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material. Repeat the extraction on the residue to ensure maximum yield.

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

-

Drying: The resulting crude extract can be further dried to a powder using a lyophilizer or stored as a concentrated paste at -20°C.

The following diagram illustrates the general workflow for extraction and subsequent quantification.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated Reverse-Phase HPLC (RP-HPLC) method is essential for the accurate quantification of 4-Allylpyrocatechol in the crude extract.[9][11]

Instrumentation & Conditions:

-

HPLC System: Agilent 1100 series or equivalent with a UV detector.[9]

-

Column: C18 reverse-phase column (e.g., ZORBAX Eclipse, 250 mm × 4.6 mm, 5 µm).[9]

-

Mobile Phase: A gradient of Acetonitrile and 0.01 M Phosphoric Acid.

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV detector set to 222 nm.[9]

-

Standard: A certified analytical standard of 4-Allylpyrocatechol (Hydroxychavicol).

Methodology:

-

Standard Preparation: Prepare a stock solution of the 4-Allylpyrocatechol standard in the mobile phase. Create a series of working standards (e.g., 0.01, 0.05, 0.1, 0.2 mg/mL) through serial dilution to generate a calibration curve.[9]

-

Sample Preparation: Dissolve a known weight of the crude extract in the mobile phase, vortex thoroughly, and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the 4-Allylpyrocatechol peak in the sample chromatogram by comparing its retention time with that of the standard.[12] Calculate the concentration in the sample by referencing the peak area against the standard calibration curve.[9]

Conclusion

4-Allylpyrocatechol (hydroxychavicol) is a high-value phytochemical predominantly sourced from the leaves of Piper betle. Its potent biological activities make it a compelling candidate for pharmaceutical and nutraceutical development. The methodologies outlined in this guide provide a robust framework for researchers to extract, quantify, and further investigate this promising natural compound. Standardization of these protocols is crucial for ensuring reproducible, high-quality results in future research and development endeavors.

References

- 1. 4-Allylpyrocatechol | CAS: 1126-61-0 | ChemNorm [chemnorm.com]

- 2. caymanchem.com [caymanchem.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxychavicol as a potential anticancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The antioxidant activity of allylpyrocatechol is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Betelvine (Piper betle L.): A comprehensive insight into its ethnopharmacology, phytochemistry, and pharmacological, biomedical and therapeutic attributes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroxychavicol, a polyphenol from Piper betle leaf extract, induces cell cycle arrest and apoptosis in TP53-resistant HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1,2-Dihydroxy-4-allylbenzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. Purification of Hydroxychavicol from Piper betle Linn and Evaluation of Antimicrobial Activity against Some Food Poison Causing Bacteria - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 12. This compound, isolated from betel leaf ameliorates thyrotoxicosis in rats by altering thyroid peroxidase and thyrotropin receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Allylpyrocatechol in Piper betle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylpyrocatechol, a key bioactive phenylpropanoid found in the leaves of Piper betle L. (betel vine), exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, starting from the general phenylpropanoid pathway. It includes detailed, generalized experimental protocols for the characterization of the key enzymes involved and quantitative data on the phenolic composition of Piper betle leaves. Furthermore, this guide presents signaling pathway and experimental workflow diagrams generated using Graphviz (DOT language) to visually represent the complex biological processes.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, a central route in plant secondary metabolism that gives rise to a vast array of phenolic compounds. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce various hydroxycinnamoyl-CoA esters. For the synthesis of this compound (3,4-dihydroxyallylbenzene), the pathway is hypothesized to proceed via the formation of caffeyl alcohol, which then undergoes acylation and subsequent reduction to yield the final product.

The key stages of the proposed pathway are:

-

General Phenylpropanoid Pathway: L-phenylalanine is converted to 4-coumaroyl-CoA through the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).

-

Hydroxylation to Caffeoyl-CoA: 4-coumaroyl-CoA is hydroxylated to yield caffeoyl-CoA.

-

Reduction to Caffeyl Alcohol: Caffeoyl-CoA is then reduced to caffeyl alcohol via the consecutive action of Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD).

-

Formation of this compound: This final stage is proposed to be a two-step process analogous to the biosynthesis of eugenol and chavicol:

-

Acylation: Caffeyl alcohol is first activated by an acyltransferase, likely a Caffeyl Alcohol Acyltransferase (CAAT) , using an acyl donor like acetyl-CoA to form caffeyl acetate.

-

Reductive Elimination: An Allylphenol Synthase (APS) then catalyzes the NADPH-dependent reductive removal of the acetate group to form the characteristic allyl side chain of this compound. This reaction is thought to proceed through a quinone-methide intermediate.

-

Signaling Pathway Diagram

Caption: Putative biosynthesis pathway of this compound in Piper betle.

Quantitative Data on Phenylpropanoids in Piper betle

Several studies have quantified the phenolic content of Piper betle leaves, revealing significant variation depending on the cultivar, geographical location, and extraction method. The following table summarizes representative quantitative data for key phenylpropanoids, including this compound and its precursors.

| Compound | Concentration (mg/g dry weight) | Analytical Method | Reference |

| This compound | 138.2 (in ethanolic extract) | HPLC | [1] |

| Hydroxychavicol | Major Compound | HPLC/DAD-ESI/MSn | [2] |

| Eugenol | 3.209 (crude content) | HPLC-DAD | [3] |

| Caffeic Acid | Present (quantification variable) | HPLC-DAD | [3] |

| p-Coumaric Acid | Present (quantification variable) | HPLC-DAD | [3] |

| Ferulic Acid | Present (quantification variable) | HPLC-DAD | [3] |

Experimental Protocols

This section provides detailed, generalized methodologies for the key experiments required to elucidate and characterize the this compound biosynthetic pathway in Piper betle.

Quantification of Phenylpropanoids by HPLC

This protocol describes a general method for the extraction and quantification of this compound and related phenylpropanoids from Piper betle leaves.

3.1.1. Experimental Workflow

Caption: Workflow for HPLC analysis of phenylpropanoids.

3.1.2. Methodology

-

Sample Preparation:

-

Fresh Piper betle leaves are collected, washed, and lyophilized.

-

The dried leaves are ground into a fine powder.

-

-

Extraction:

-

A known weight of the leaf powder (e.g., 100 mg) is extracted with a suitable solvent (e.g., 1 mL of 80% methanol) by vortexing and sonication.

-

The mixture is incubated at room temperature for a defined period (e.g., 1 hour) with occasional shaking.

-

-

Clarification:

-

The extract is centrifuged at high speed (e.g., 13,000 x g for 10 minutes) to pellet cell debris.

-

The supernatant is carefully collected and filtered through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is used.

-

Mobile Phase: A gradient of two solvents is typically employed:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: 0.1% Formic acid in acetonitrile

-

-

Gradient Program: A linear gradient from a low to a high percentage of Solvent B over 30-40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: A Diode Array Detector (DAD) is used to monitor absorbance at multiple wavelengths (e.g., 280 nm for general phenolics). An Electrospray Ionization Mass Spectrometer (ESI-MS) can be coupled for compound identification.

-

-

Quantification:

-

Standard curves are generated for this compound and other relevant phenylpropanoids using authentic standards of known concentrations.

-

The concentration of each compound in the plant extract is determined by comparing its peak area to the corresponding standard curve.

-

Enzyme Assays

The following protocols are generalized methods for assaying the activity of key enzymes in the phenylpropanoid pathway. These can be adapted for crude protein extracts from Piper betle or for purified recombinant enzymes.

3.2.1. Phenylalanine Ammonia-Lyase (PAL) Activity Assay [4][5]

-

Principle: PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. The activity is measured by monitoring the increase in absorbance at 290 nm due to the formation of trans-cinnamic acid.

-

Reaction Mixture (1 mL total volume):

-

100 mM Tris-HCl buffer (pH 8.8)

-

15 mM L-phenylalanine

-

Enzyme extract

-

-

Procedure:

-

Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 50 µL of 5 M HCl.

-

Measure the absorbance at 290 nm against a blank containing all components except the enzyme.

-

Calculate the amount of trans-cinnamic acid formed using its molar extinction coefficient (ε₂₉₀ = 9630 M⁻¹cm⁻¹).

-

3.2.2. 4-Coumarate:CoA Ligase (4CL) Activity Assay [6][7][8]

-

Principle: 4CL catalyzes the formation of 4-coumaroyl-CoA from 4-coumaric acid, ATP, and Coenzyme A. The activity is determined by measuring the formation of the thioester product, which absorbs at 333 nm.

-

Reaction Mixture (1 mL total volume):

-

100 mM Tris-HCl buffer (pH 7.5)

-

2.5 mM MgCl₂

-

2.5 mM ATP

-

0.2 mM 4-coumaric acid

-

0.2 mM Coenzyme A

-

Enzyme extract

-

-

Procedure:

-

Combine all components except Coenzyme A in a cuvette.

-

Initiate the reaction by adding Coenzyme A.

-

Monitor the increase in absorbance at 333 nm for several minutes using a spectrophotometer.

-

Calculate the rate of 4-coumaroyl-CoA formation using its molar extinction coefficient (ε₃₃₃ ≈ 21,000 M⁻¹cm⁻¹).

-

3.2.3. Cinnamoyl-CoA Reductase (CCR) Activity Assay [9][10][11]

-

Principle: CCR catalyzes the NADPH-dependent reduction of a cinnamoyl-CoA ester (e.g., caffeoyl-CoA) to the corresponding cinnamaldehyde. The activity is measured by monitoring the decrease in absorbance at a specific wavelength corresponding to the consumption of the CoA ester and NADPH.

-

Reaction Mixture (1 mL total volume):

-

100 mM Potassium phosphate buffer (pH 6.25)

-

0.1 mM NADPH

-

50 µM Caffeoyl-CoA (or other cinnamoyl-CoA substrate)

-

Enzyme extract

-

-

Procedure:

-

Combine the buffer, NADPH, and enzyme extract in a cuvette.

-

Initiate the reaction by adding the cinnamoyl-CoA substrate.

-

Monitor the decrease in absorbance at 340 nm (for NADPH consumption) or at the absorbance maximum of the CoA ester (e.g., ~346 nm for caffeoyl-CoA).

-

Calculate the rate of substrate consumption using the appropriate molar extinction coefficient.

-

3.2.4. Cinnamyl Alcohol Dehydrogenase (CAD) Activity Assay [12][13][14]

-

Principle: CAD catalyzes the NADPH-dependent reduction of a cinnamaldehyde (e.g., caffeylaldehyde) to the corresponding cinnamyl alcohol. The activity is measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

-

Reaction Mixture (1 mL total volume):

-

100 mM Tris-HCl buffer (pH 7.0)

-

0.2 mM NADPH

-

0.2 mM Caffeylaldehyde (or other cinnamaldehyde substrate)

-

Enzyme extract

-

-

Procedure:

-

Combine the buffer, NADPH, and enzyme extract in a cuvette.

-

Initiate the reaction by adding the cinnamaldehyde substrate.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate the rate of NADPH consumption using its molar extinction coefficient (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

-

Heterologous Expression and Purification of Recombinant Enzymes

To definitively characterize the putative enzymes in the this compound pathway, their corresponding genes need to be cloned from Piper betle and expressed in a heterologous system like E. coli.

3.3.1. Experimental Workflow

Caption: Workflow for heterologous expression and purification of enzymes.

3.3.2. Methodology

-

Gene Cloning:

-

Isolate total RNA from Piper betle leaves and synthesize cDNA.

-

Design primers based on homologous sequences of candidate genes (e.g., acyltransferases, allylphenol synthases) from other plant species.

-

Amplify the target gene by PCR and clone it into an E. coli expression vector (e.g., pET vector with a His-tag).

-

-

Protein Expression:

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the bacterial culture to an optimal density (OD₆₀₀ of 0.6-0.8).

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.

-

-

Protein Purification:

-

Harvest the cells by centrifugation and resuspend them in a lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation.

-

Purify the His-tagged recombinant protein from the soluble fraction using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

Elute the protein and dialyze it against a suitable storage buffer.

-

Verify the purity and size of the protein by SDS-PAGE.

-

Conclusion

The biosynthesis of this compound in Piper betle is a complex process that is intrinsically linked to the general phenylpropanoid pathway. While the complete enzymatic cascade has not been fully elucidated in P. betle, a robust hypothetical pathway can be proposed based on analogous pathways for similar compounds in other plant species. This guide provides a foundational framework for researchers to investigate this pathway through detailed experimental protocols and a clear visualization of the proposed steps. Further research involving the isolation and characterization of the specific enzymes from Piper betle will be instrumental in confirming this putative pathway and will open avenues for the biotechnological production of this medicinally important compound.

References

- 1. Isolation of this compound from Piper betle L. Leaves by Using High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]

- 2. Piper betle leaves: profiling phenolic compounds by HPLC/DAD-ESI/MS(n) and anti-cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. 2.9. Extraction and Measurement of Phenylalanine Ammonia Lyase (PAL) Activity [bio-protocol.org]

- 5. sunlongbiotech.com [sunlongbiotech.com]

- 6. sunlongbiotech.com [sunlongbiotech.com]

- 7. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. pnas.org [pnas.org]

- 11. pnas.org [pnas.org]

- 12. Cinnamyl Alcohol Dehydrogenase (CAD) Assay Kit - Profacgen [profacgen.com]

- 13. pnas.org [pnas.org]

- 14. CAD Assay Kit (Microanalysis)_TargetMol [targetmol.com]

Allylpyrocatechol synonyms and alternative names.

An In-Depth Technical Guide to Allylpyrocatechol

Nomenclature and Synonyms

This compound is a naturally occurring phenylpropanoid found in various plants, most notably in the leaves of Piper betle.[1] Due to its diverse biological activities, it is referred to by a variety of chemical names and synonyms in scientific literature. The nomenclature can be specific to the position of the allyl group on the pyrocatechol ring, with the 4-allyl isomer being the most commonly cited.

Common Synonyms:

-

2-Hydroxychavicol[4]

-

4-(2-Propenyl)-1,2-benzenediol[3]

-

3,4-Dihydroxyallylbenzene[5]

-

p-Allylcatechol[5]

-

Desmethyleugenol[5]

IUPAC Names:

Chemical Identifiers:

Physicochemical Properties

This compound is a solid crystalline powder with a color ranging from white to brown.[4][6] Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | White to light grey to brown solid/powder/crystal | [3][4][6] |

| Melting Point | 42°C to 49°C | [3][4][10] |

| Boiling Point | 123°C @ 2 mmHg; 156-158°C @ 15 Torr | [3][4] |

| Density | 1.148 ± 0.06 g/cm³ (Predicted) | [3][5] |

| Flash Point | 141°C | [3][5] |

| pKa | 9.83 ± 0.10 (Predicted) | [3] |

| Solubility | Soluble in DMSO, DMF, and Ethanol. Soluble in PBS (pH 7.2) at 5 mg/mL. | [2][3][4] |

| InChIKey | FHEHIXJLCWUPCZ-UHFFFAOYSA-N | [2][3] |

Biological and Pharmacological Activity

This compound (APC) is recognized for its potent anti-inflammatory, antioxidant, and antimicrobial properties.[1][9] These activities are attributed to its phenolic structure, which enables it to modulate key cellular signaling pathways and scavenge free radicals.

Anti-inflammatory Activity

APC exhibits significant anti-inflammatory effects by targeting the nuclear factor-kappaB (NF-κB) signaling pathway, a central regulator of inflammation.[4][10] In response to inflammatory stimuli like lipopolysaccharide (LPS), APC inhibits the degradation of the inhibitor kappaB (IκB).[4][10] This action prevents the nuclear translocation and activation of NF-κB, thereby suppressing the transcription of downstream pro-inflammatory genes.[4] Consequently, the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12) is significantly reduced.[4][10]

Caption: NF-κB signaling pathway showing inhibition by this compound.

Antioxidant Activity

APC's antioxidant mechanism is twofold. It directly scavenges free radicals and also enhances the endogenous antioxidant defense system.[1][8] It effectively reduces the generation of reactive oxygen species (ROS) and superoxide in murine macrophages.[1][8] Furthermore, APC treatment has been shown to increase the levels of key cellular antioxidant components, including the enzyme catalase and the non-enzymatic antioxidant glutathione (GSH).[1][8] This dual action helps protect cells from oxidative stress and damage.[8]

Quantitative Bioactivity Data

The biological efficacy of this compound has been quantified in various in vitro assays. These studies provide critical data for evaluating its potential as a therapeutic agent.

| Assay / Cell Line | Activity | IC₅₀ / Value | Source(s) |

| DPPH Radical Scavenging | Antioxidant | 20.17 µM | [2] |

| Thiobarbituric Acid Reactive Substances (TBARS) | Lipid Peroxidation Inhibition | 2 µM | [2] |

| Xanthine Oxidase Inhibition | Antioxidant / Anti-hyperuricemic | 16.7 µM | [2] |

| HT-29 Colon Cancer Cells | Cytotoxicity | 30 µg/mL | [2] |

Experimental Protocols

Synthesis via Claisen Rearrangement

This compound can be synthesized from catechol mono-allyl ether via a base-catalyzed Claisen rearrangement. This reaction yields a mixture of 3-allyl- and 4-allyl-catechol, with the base-catalyzed pathway favoring the 4-allyl product.[2]

Methodology:

-

Reaction Setup: Dissolve equimolar amounts of catechol mono-allyl ether and sodium ethoxide in anhydrous ethanol (2-3 times the weight of the ether).[2]

-

Reaction: Reflux the mixture for several hours. The base catalysis facilitates the rearrangement at a lower temperature (78°C) compared to thermal rearrangement.[2]

-

Solvent Removal: After the reaction is complete, evaporate the ethanol solvent under reduced pressure.[2]

-

Aqueous Workup: Take up the residue in 2M sodium hydroxide (NaOH) solution. Wash this basic solution with dichloromethane (DCM) to remove non-phenolic by-products.[2]

-

Acidification & Extraction: Acidify the aqueous layer to a pH < 3 using a suitable acid. Extract the product three times with DCM.[2]

-

Purification: Combine the organic extracts, evaporate the solvent, and purify the resulting residue by fractional distillation under vacuum to separate the 4-allylcatechol (bp 123-125°C @ 1-2 mmHg) from the 3-allylcatechol isomer.[2]

Extraction and Analysis from Piper betle

APC is a major phenolic constituent of Piper betle leaves and can be efficiently extracted and quantified using chromatographic techniques.[6][11]

Extraction Protocol:

-

Sample Preparation: Air-dry fresh Piper betle leaves for approximately 10 days at room temperature and grind them into a fine powder.[12]

-

Solvent Extraction: Macerate the dried leaf powder in 95% ethanol (e.g., a 1:20 solid-to-solvent ratio, w/v) and incubate at room temperature for 24-48 hours.[6][11] This process should be repeated three times to maximize yield.[6]

-

Filtration and Concentration: Filter the combined ethanolic extracts through a nylon mesh to remove solid debris.[6] Evaporate the solvent in vacuo using a rotary evaporator to obtain the crude dried extract.[11]

High-Performance Liquid Chromatography (HPLC) Analysis: A validated reverse-phase HPLC method is used for the quantification of APC in the crude extract.[5][9][13]

-

Instrumentation: Agilent 1100 series HPLC system or equivalent.[9][11]

-

Stationary Phase: ZORBAX Eclipse C18 column (250 mm × 4.6 mm, 5 µm particle size).[11][13]

-

Mobile Phase: A gradient of acetonitrile (Solvent A) and 0.01 M phosphoric acid in water (Solvent B).[5][9]

-

Quantification: The concentration of APC in the sample is determined by comparing the peak area to a calibration curve generated from analytical standards.[9][13]

Caption: General workflow for extraction and analysis of this compound.

Safety and Hazard Information

This compound is classified as harmful if swallowed or in contact with skin.[5] Standard laboratory safety precautions should be observed when handling this compound.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin).[5]

-

Precautionary Statements: P280 (Wear protective gloves/clothing), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water).[5]

-

Storage: Store in a dry, sealed container at 2-8°C.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 4-allyl-pyrocatechol (3,4-dihydroxyallylbenzene) - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. The antioxidant activity of this compound is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms. (2013) | Debjani Sarkar | 19 Citations [scispace.com]

- 4. Anti-inflammatory effect of this compound in LPS-induced macrophages is mediated by suppression of iNOS and COX-2 via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Healing property of the Piper betel phenol, this compound against indomethacin-induced stomach ulceration and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound-attenuates-collagen-induced-arthritis-via-attenuation-of-oxidative-stress-secondary-to-modulation-of-the-mapk-jak-stat-and-nrf2-ho-1-pathways - Ask this paper | Bohrium [bohrium.com]

- 8. The antioxidant activity of this compound is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. researchgate.net [researchgate.net]

- 12. Effect of different extraction techniques on total phenolic and flavonoid contents, and antioxidant activity of betelvine and quantification of its phenolic constituents by validated HPTLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In Vitro Antioxidant Activity of Allylpyrocatechol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylpyrocatechol (APC), a key bioactive phenolic compound found in the leaves of Piper betle, has garnered significant scientific interest for its diverse pharmacological properties. Among these, its potent antioxidant activity stands out as a crucial mechanism underlying its therapeutic potential. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product research.

Quantitative Antioxidant Activity

The in vitro antioxidant capacity of this compound has been investigated through various established assays. While direct IC50 values for this compound are not consistently reported across the literature, the available data robustly supports its significant free radical scavenging and antioxidant potential.

Table 1: Summary of In Vitro Antioxidant Activity of this compound and Its Derivatives

| Assay | Compound | Concentration | Result | Reference Compound | Result (Reference) |

| DPPH Radical Scavenging | 4-Allylpyrocatechol (APC) | Not Specified | Appreciable Activity | Ascorbic Acid | Not Specified |

| DPPH Radical Scavenging | APC-2 (a derivative of 4-Allylpyrocatechol) | 100 µg/mL | 77.05 ± 0.92% inhibition[1] | Ascorbic Acid | 92.35 ± 0.75% inhibition[1] |

| Reactive Oxygen Species (ROS) Reduction | This compound (APC) | Not Specified | Effective reduction in murine peritoneal macrophages[2][3][4] | - | - |

| Superoxide Reduction | This compound (APC) | Not Specified | Effective reduction in murine peritoneal macrophages[2][3][4] | - | - |

| Plasmid DNA Damage Attenuation | This compound (APC) | Not Specified | Attenuated damage induced by sodium ascorbate[2][3] | - | - |

| Cellular Antioxidant Enhancement | This compound (APC) | Not Specified | Increased enzymatic (catalase) and non-enzymatic (GSH) components in murine macrophages[2][3][4] | - | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the most common in vitro antioxidant assays, adapted for the analysis of a pure compound like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol)

-

This compound (APC)

-

Ascorbic acid (or Trolox) as a positive control

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

-

Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control.

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

For the control, add 100 µL of methanol to 100 µL of each sample dilution (to account for any absorbance of the sample itself).

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound (APC)

-

Trolox (as a standard)

-

Spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions. Prepare a series of Trolox dilutions to be used as a standard curve.

-

Assay:

-

Add 10 µL of the sample or standard solution to 1 mL of the ABTS•+ working solution.

-

For the blank, add 10 µL of the solvent to 1 mL of the ABTS•+ working solution.

-

-

Incubation: Incubate the mixture at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color and can be monitored by measuring the change in absorbance.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

This compound (APC)

-

Ferrous sulfate (FeSO₄) or Trolox as a standard

-

Spectrophotometer

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using ferrous sulfate or Trolox.

-

Assay:

-

Add 50 µL of the sample or standard solution to 1.5 mL of the FRAP reagent.

-

For the blank, use 50 µL of the solvent.

-

-

Incubation: Incubate the reaction mixture at 37°C for 4 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents or Trolox equivalents.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for in vitro antioxidant activity assays.

Signaling Pathways

This compound's antioxidant effects are intricately linked to its modulation of key cellular signaling pathways involved in the inflammatory and oxidative stress responses.

The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. This compound is thought to activate this pathway, leading to the expression of antioxidant enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. The antioxidant activity of this compound is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms. (2013) | Debjani Sarkar | 19 Citations [scispace.com]

- 3. The antioxidant activity of this compound is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preliminary Antibacterial Spectrum of Allylpyrocatechol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary antibacterial spectrum of allylpyrocatechol (APC), a naturally occurring phenolic compound found in plants such as Piper betle L.[1][2]. The document summarizes key quantitative data on its antibacterial efficacy, details the experimental methodologies employed in these assessments, and visualizes the proposed mechanisms of action and experimental workflows.

Quantitative Antibacterial Activity

This compound has demonstrated notable antibacterial activity against several oral pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to quantify this activity. A summary of reported values is presented below.

Table 1: In Vitro Activity of this compound against Streptococcus sanguinis

| Parameter | Concentration (µg/mL) | Bacterial Strain | Reference |

| MIC | 39.1 | S. sanguinis ATCC 10556 | [1][2][3] |

| MBC | 78.1 | S. sanguinis ATCC 10556 | [1][2][3] |

Streptococcus sanguinis is a gram-positive bacterium implicated in the formation of dental plaque and caries[1][2]. The data indicates that this compound not only inhibits the growth of this bacterium but also exhibits bactericidal effects.

Table 2: In Vitro Activity of 4-Allylpyrocatechol against Oral Pathogens

| Parameter | Concentration (µg/mL) | Microbial Strain | Reference |

| MIC | 400 | Streptococcus intermedius | [4][5] |

| MIC | 400 | Streptococcus mutans | [4][5] |

| MIC | 400 | Candida albicans | [4][5] |

At a concentration of 400 µg/mL, 4-allylpyrocatechol was able to completely kill Streptococcus and Candida species[4][5]. The compound also demonstrated anti-biofilm capabilities, proving more effective at inhibiting biofilm formation in C. albicans than in the bacterial cells studied[4][5].

Experimental Protocols

The following section details the methodologies used to ascertain the antibacterial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound was determined using the broth microdilution method[3][4].

-

Bacterial Culture Preparation: Bacterial cells, such as S. sanguinis, were pre-cultured in an appropriate broth medium (e.g., Mueller-Hinton broth) at 37°C under aerobic conditions[1][3].

-

Serial Dilution: A two-fold serial dilution of this compound was prepared in a 96-well microplate[1][3].

-

Inoculation and Incubation: The bacterial suspension was added to each well containing the diluted compound and incubated for 24 hours at 37°C without shaking[1][3].

-

MIC Determination: The optical density (OD) of the solution in each well was measured using a microplate reader at a wavelength of 620 nm. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed[1][3].

Determination of Minimum Bactericidal Concentration (MBC)

Following the MIC determination, the MBC was established to assess the bactericidal effect of this compound.

-

Sub-culturing: An aliquot from each well of the microplate that showed no visible growth in the MIC assay was spread onto the surface of an appropriate agar medium[1].

-

Incubation: The agar plates were incubated for 24 hours at 37°C[1].

-

MBC Determination: The MBC was identified as the lowest concentration of the sample that resulted in no bacterial growth on the agar plates, as observed under a colony counter[1].

Disc Diffusion Assay

The Kirby-Bauer disc diffusion method was also employed to evaluate the antibacterial activity of this compound[1][3].

-

Agar Plate Preparation: A standardized inoculum of the test bacterium was uniformly spread onto the surface of an agar plate.

-

Disc Application: Paper discs impregnated with different concentrations of this compound were placed on the agar surface.

-

Incubation: The plates were incubated under appropriate conditions.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth was inhibited, was measured in millimeters[1]. For instance, at a 1% concentration, this compound exhibited an inhibition zone of 11.85 mm against S. sanguinis[1][2].

Proposed Mechanisms of Action

Research suggests that this compound exerts its antibacterial effects through multiple mechanisms.

Inhibition of MurA Enzyme

In silico studies have predicted that this compound derivatives can act as inhibitors of the MurA enzyme[1][2]. MurA is a crucial enzyme that catalyzes the initial step of peptidoglycan biosynthesis, an essential component of the bacterial cell wall[1][2]. By inhibiting MurA, this compound disrupts cell wall formation, ultimately leading to bacterial cell death[1][2]. Molecular docking simulations have shown that this compound has a stronger binding affinity to MurA than fosfomycin, a known MurA inhibitor[1][2].

Induction of Oxidative Stress in Staphylococcus aureus

In Staphylococcus aureus, this compound has been shown to induce intracellular oxidative stress[6][7]. This is achieved by increasing the expression of superoxide dismutase genes (sodA and sodM) and inhibiting the activity of catalase[6]. The resulting accumulation of reactive oxygen species (ROS) within the bacterial cell contributes to its death[6].

Disruption of Bacterial Cell Membrane

Scanning electron microscopy (SEM) has revealed that 4-allylpyrocatechol can cause destruction of the bacterial cell membrane[4][5]. This disruption leads to cellular leakage and contributes to the bactericidal effect of the compound.

Experimental Workflow Overview

The general workflow for assessing the antibacterial spectrum of a compound like this compound involves a series of sequential and parallel assays.

References

- 1. Potential this compound Derivatives as Antibacterial Agent Against Oral Pathogen of S. sanguinis ATCC 10,556 and as Inhibitor of MurA Enzymes: in vitro and in silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential this compound Derivatives as Antibacterial Agent Against Oral Pathogen of S. sanguinis ATCC 10,556 and as Inhibitor of MurA Enzymes: in vitro and in silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Comparative inhibitory effects of 4-allylpyrocatechol isolated from Piper betle on Streptococcus intermedius, Streptococcus mutans, and Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Killing of Staphylococcus aureus by this compound is potentiated by induction of intracellular oxidative stress and inhibition of catalase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Early-Stage Research on Allylpyrocatechol's Anticancer Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylpyrocatechol, also known as hydroxychavicol, is a naturally occurring phenolic compound predominantly found in the leaves of the Piper betle plant. Emerging evidence from early-stage research has highlighted its potential as a promising anticancer agent. This technical guide provides an in-depth overview of the foundational research into this compound's anticancer properties, focusing on its mechanisms of action, experimental validation, and the signaling pathways it modulates. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Data Presentation: In Vitro Cytotoxicity of this compound

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized in the tables below for easy comparison.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value | Exposure Time | Citation |

| Colon Cancer | HT-29 | 30 µg/mL | 24 hours | [1] |

| Prostate Cancer | PC-3 | 30-320 µM | 48 hours | [2][3] |

| C4-2 | 30-320 µM | 48 hours | [2][3] | |

| DU145 | 30-320 µM | 48 hours | [2][3] | |

| 22Rv1 | 30-320 µM | 48 hours | [2][3] | |

| Pancreatic Cancer | MiaPaCa-2 | 76 µM | Not Specified | [3] |

| Panc-1 | 224 µM | Not Specified | [3] | |

| Breast Cancer | MDA-MB-231 | 126 µM | Not Specified | [3] |

| Cervical Cancer | HeLa | 71 µM | Not Specified | [3] |

| Oral Carcinoma | KB | >100 µM | 24 hours | [2] |

| Bone Cancer | MG63 | Not Specified | Not Specified | [4] |

| Leukemia | K562 (imatinib-resistant) | 4 µM (in combination with TRAIL) | 24 hours | [5] |

Table 2: Comparative IC50 Values in Cancer vs. Normal Cells

| Cell Type | Cell Line | IC50 Value | Exposure Time | Citation |

| Prostate Cancer | PC-3, C4-2, DU145, 22Rv1 | 30-320 µM | 48 hours | [2][3] |

| Normal Prostate Epithelial | RWPE-1 | 398 µM | 48 hours | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early-stage research of this compound's anticancer potential.

Cell Viability Assay (MTS Assay)

This protocol is adapted from the study on HT-29 colon cancer cells.[1]

-

Cell Seeding: Seed 1x10^4 HT-29 cells per well in a 96-well plate and incubate for 24 hours at 37°C.

-

Treatment: Prepare fresh solutions of this compound in the desired concentrations (e.g., 10-50 µg/mL). Treat the cells and incubate for the specified durations (e.g., 24 and 48 hours).

-

MTS Reagent Addition: Add the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for a period that allows for color development.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on the methodology used for HT-29 cells.[2]

-

Cell Seeding and Treatment: Seed 3x10^5 HT-29 cells per well in a 6-well plate and incubate for 24 hours. Treat the cells with the desired concentration of this compound (e.g., 30 µg/mL) for various time points (e.g., 12, 18, 24, and 30 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and collect the cell pellets.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1x Annexin-binding buffer to a concentration of less than 1x10^6 cells/mL.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Phosphorylated JNK and p38

The following protocol was used to detect protein expression in HT-29 cells.[2]

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated JNK (pJNK) and phosphorylated p38 (pP38) overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin) should be used as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Analyze the band densities using image analysis software and normalize to the loading control.

In Vivo Tumor Growth Inhibition Study

This protocol is based on a study using a prostate cancer xenograft model in mice.[2][3]

-

Animal Model: Utilize an appropriate immunodeficient mouse model (e.g., nude mice).

-

Tumor Cell Implantation: Subcutaneously implant human prostate cancer cells (e.g., PC-3) into the flanks of the mice.

-

Tumor Growth and Treatment Initiation: Allow the tumors to reach a palpable size.

-

Drug Administration: Administer this compound orally at a specified dose (e.g., 150 mg/kg body weight). The frequency and duration of administration should be clearly defined.

-

Tumor Volume Measurement: Measure the tumor volume at regular intervals using calipers.

-

Toxicity Monitoring: Monitor the mice for any signs of toxicity, including weight loss and changes in behavior.

-

Data Analysis: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Calculate the percentage of tumor growth inhibition compared to the vehicle-treated control group.

Signaling Pathways and Mechanisms of Action

Early research indicates that this compound exerts its anticancer effects through the modulation of several key signaling pathways, primarily initiated by the generation of reactive oxygen species (ROS).

ROS-Mediated Apoptosis and Cell Cycle Arrest

This compound treatment has been shown to increase intracellular ROS levels in cancer cells.[3] This oxidative stress is a critical trigger for the downstream signaling events leading to apoptosis and cell cycle arrest.

This compound induces ROS, leading to apoptosis and cell cycle arrest.

JNK/p38 MAPK Signaling Pathway

The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are key stress-activated signaling cascades that are activated by this compound-induced ROS.[2][6] Activation of these pathways plays a pivotal role in mediating the observed cell cycle arrest and apoptosis.

This compound activates the JNK/p38 MAPK pathway via ROS.

NF-κB Signaling Pathway

This compound has also been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8] The constitutive activation of NF-κB is a hallmark of many cancers, promoting cell survival and proliferation. By inhibiting this pathway, this compound can contribute to its anticancer effects.

This compound inhibits the NF-κB signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the anticancer potential of this compound in vitro.

In vitro experimental workflow for this compound anticancer studies.

Conclusion and Future Directions

The early-stage research on this compound demonstrates its significant potential as an anticancer agent. It exhibits cytotoxicity against a range of cancer cell lines, induces apoptosis and cell cycle arrest, and modulates key signaling pathways involved in cancer progression. The in vivo data, though limited, is promising and indicates a favorable therapeutic window.

Future research should focus on:

-

Expanding the in vitro studies to a broader panel of cancer cell lines to better understand its spectrum of activity.

-

Conducting more extensive in vivo studies in various animal models to evaluate its efficacy, pharmacokinetics, and optimal dosing strategies.

-

Elucidating the precise molecular targets of this compound to gain a deeper understanding of its mechanism of action.

-

Investigating the potential for synergistic effects when combined with existing chemotherapeutic agents.

This technical guide summarizes the foundational research on this compound's anticancer potential, providing a solid basis for further investigation and development of this promising natural compound.

References

- 1. Hydroxychavicol, a polyphenol from Piper betle leaf extract, induces cell cycle arrest and apoptosis in TP53-resistant HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxychavicol as a potential anticancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxychavicol, a betel leaf component, inhibits prostate cancer through ROS-driven DNA damage and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. researchgate.net [researchgate.net]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Anti-inflammatory effect of this compound in LPS-induced macrophages is mediated by suppression of iNOS and COX-2 via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Allylpyrocatechol-Containing Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylpyrocatechol (APC), a significant phenolic compound found predominantly in the leaves of Piper betle L. (betel vine), has been a cornerstone of traditional medicine systems for centuries, particularly in Southeast Asia. This technical guide provides a comprehensive overview of the traditional medicinal uses, pharmacological activities, and underlying molecular mechanisms of APC-containing plants, with a primary focus on Piper betle. It aims to serve as a resource for researchers and professionals in drug discovery and development by presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways. The documented pharmacological effects of this compound, including its anti-inflammatory, antioxidant, and anti-cancer properties, underscore its potential as a source for novel therapeutic agents.

Introduction: this compound and its Botanical Source

This compound, also known as 4-allyl-1,2-benzenediol, is a naturally occurring phenylpropanoid. Its chemical structure features a catechol ring with an allyl group substituent. This compound and its derivatives, such as hydroxychavicol, are the primary bioactive constituents responsible for the medicinal properties of Piper betle, a member of the Piperaceae family.[1][2] Traditionally, the leaves of P. betle are chewed as a mouth freshener and are integral to various cultural and religious ceremonies.[1][3] Beyond its cultural significance, P. betle has a long history of use in Ayurvedic and traditional Chinese medicine for a wide range of ailments.

Traditional Medicinal Uses of Piper betle

The ethnobotanical applications of Piper betle are extensive and varied. The leaves are the most commonly used part of the plant and have been employed to treat a multitude of conditions.

Key Traditional Uses:

-

Oral Health: Chewing betel leaves is a common practice to combat bad breath (halitosis) and for its purported antiseptic properties in maintaining oral hygiene.[4][5]

-

Respiratory Ailments: The juice of the leaves, often mixed with honey, is a traditional remedy for cough, cold, bronchial asthma, and other respiratory issues.[1][6]

-

Gastrointestinal Disorders: Piper betle is used as a carminative to relieve flatulence and as a digestive stimulant.[1][5] It has also been traditionally used to treat stomachalgia and constipation.[1]

-

Anti-inflammatory and Analgesic: The leaves are applied topically to alleviate pain and inflammation associated with conditions like rheumatism, arthritis, and headaches.[1][7]

-

Wound Healing: Poultices made from the leaves are applied to cuts, wounds, and boils to promote healing and prevent infection.[1][4]

-

Other Uses: Traditional medicine also documents the use of P. betle for its stimulant, astringent, and diuretic properties, as well as for treating conjunctivitis and gum swelling.[1][5]

Quantitative Analysis of this compound in Piper betle

The concentration of this compound and other phenolic compounds in Piper betle can vary depending on the variety, geographical location, and cultivation practices. Several analytical techniques have been employed for the quantification of APC in plant extracts.

Table 1: Quantitative Yield of this compound from Piper betle Leaves

| Analytical Method | Solvent System | Reported Yield of this compound | Reference |

| High-Performance Liquid Chromatography (HPLC) | Acetonitrile and 0.01 M Phosphoric Acid (gradient) | 13.82% (w/w of the ethanolic extract) | [1] |

| Silica Gel Column Chromatography | Not specified | 0.9% (w/w of the extract) | [1] |

Table 2: In Vivo Pharmacological Dosing of Piper betle Extracts and this compound

| Pharmacological Activity | Test Substance | Animal Model | Dosage | Outcome | Reference |

| Anti-inflammatory | This compound (APC) | Mice | 10 mg/kg (p.o.) | Demonstrated anti-inflammatory effects | [8] |

| Anti-tumor | Methanolic extract of P. betle leaves (MPBL) | Swiss albino mice with Ehrlich ascites carcinoma | 25, 50, 100 mg/kg/day for 9 days | Increased median survival time and life span | [4] |

| Anti-ulcerogenic | Ethanolic extract of P. betle leaves | Rats | 200 mg/kg | Significant protective action against indomethacin-induced gastric lesions |

Table 3: In Vitro Anti-Cancer Activity of Piper betle Extracts

| Cell Line | Extract | IC50 Value | Reference |

| Human Lung Cancer (A549) | Acetone extract of P. betle leaves | 120 µg/mL | [3] |

| Human Breast Cancer (MCF-7) | Ethyl acetate extract of P. betle leaves | 65 µg/mL | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the extraction, quantification, and pharmacological evaluation of this compound and Piper betle extracts.

Extraction and Quantification of this compound

Objective: To extract and quantify this compound from Piper betle leaves.

Protocol for High-Performance Liquid Chromatography (HPLC) Analysis:

-

Sample Preparation:

-

Air-dry fresh Piper betle leaves in the shade and then pulverize them into a fine powder.

-

Perform Soxhlet extraction with acetone for 8 hours.

-

Alternatively, use maceration with acetone at room temperature for 72 hours with occasional stirring, or sonication.[10]

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator.

-

-

HPLC Instrumentation and Conditions:

-

HPLC System: Agilent 1100 series or equivalent.

-

Column: C18 Zorbax Eclipse column (250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (acetonitrile) and Solvent B (0.01 M phosphoric acid in water).

-

Gradient Program: 5–95% Solvent B for 10 minutes, followed by 50–50% Solvent B for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 222 nm.

-

Injection Volume: 5 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of pure this compound in the mobile phase.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Inject the prepared plant extract and determine the concentration of this compound by comparing its peak area to the calibration curve.

-

In Vivo Anti-Inflammatory Activity Assay: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory effect of a test substance in an animal model.

Protocol:

-

Animals: Wistar albino rats or Swiss albino mice.

-

Groups:

-

Control group (vehicle).

-

Standard drug group (e.g., Diclofenac sodium, 10 mg/kg).

-

Test substance group(s) at various doses.

-

-

Procedure:

-

Administer the vehicle, standard drug, or test substance orally (p.o.) or intraperitoneally (i.p.).

-

After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

-

Data Analysis:

-

Calculate the percentage inhibition of edema for each group compared to the control group.

-

In Vitro Anti-Cancer Activity Assay: MTT Assay

Objective: To assess the cytotoxic effect of a test substance on cancer cell lines.

Protocol:

-

Cell Lines: Human cancer cell lines (e.g., A549, MCF-7).

-

Culture Conditions: Maintain cells in a suitable medium (e.g., MEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Procedure:

-

Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test substance and incubate for a defined period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Determine the IC50 value (the concentration of the test substance that inhibits 50% of cell growth).

-

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects through the modulation of various cellular signaling pathways.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

The anti-inflammatory properties of this compound are significantly attributed to its ability to suppress the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase), COX-2 (cyclooxygenase-2), and various cytokines like TNF-α.

Mechanism of Action:

-

In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of κB (IκB) is degraded, allowing the NF-κB dimer (typically p50/p65) to translocate to the nucleus.

-

In the nucleus, NF-κB binds to specific DNA sequences, initiating the transcription of pro-inflammatory mediators.

-

This compound has been shown to prevent the degradation of IκB, thereby inhibiting the nuclear translocation of NF-κB.[8]

-

This blockade of NF-κB activation leads to the downregulation of iNOS and COX-2 expression, resulting in reduced production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation.[8]

References

- 1. [PDF] Evaluation of Cytotoxic Activity of Piper betle Linn . Using Murine and Human Cell Lines In Vitro | Semantic Scholar [semanticscholar.org]

- 2. Healing property of the Piper betel phenol, this compound against indomethacin-induced stomach ulceration and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. worldwidejournals.com [worldwidejournals.com]

- 4. Piper betle extracts exhibit antitumor activity by augmenting antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation of this compound from Piper betle L. Leaves by Using High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]

- 6. abap.co.in [abap.co.in]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory effect of this compound in LPS-induced macrophages is mediated by suppression of iNOS and COX-2 via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piper betle shows antioxidant activities, inhibits MCF-7 cell proliferation and increases activities of catalase and superoxide dismutase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of different extraction techniques on total phenolic and flavonoid contents, and antioxidant activity of betelvine and quantification of its phenolic constituents by validated HPTLC method - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 4-Allylpyrocatechol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Allylpyrocatechol, also known as hydroxychavicol, is a phenolic compound found in the leaves of Piper betle. It is recognized for its various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. However, a comprehensive understanding of its toxicological profile is essential for its safe application in therapeutic and other contexts. This technical guide provides an in-depth review of the available toxicological data for 4-allylpyrocatechol and its structurally related compounds, eugenol, safrole, and catechol. The document summarizes quantitative toxicity data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through diagrams to facilitate a clear understanding of its potential hazards.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 4-Allylpyrocatechol |

| Synonyms | Hydroxychavicol, 4-Allyl-1,2-benzenediol, 4-Allylcatechol |

| CAS Number | 1126-61-0 |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| Appearance | White to gray to brown powder or crystals |

| Solubility | Information not readily available |

Toxicological Data

The available quantitative toxicological data for 4-allylpyrocatechol is limited. Therefore, data for structurally similar compounds, namely eugenol, safrole, and catechol, are included for comparative purposes and to provide a broader toxicological context.

Acute and Cytotoxicity Data

| Compound | Test System | Endpoint | Value | Reference(s) |

| 4-Allylpyrocatechol | HT-29 colon cancer cells | IC₅₀ (24h) | 30 µg/mL | [1] |

| HT-29 colon cancer cells | IC₅₀ | 99.83 µM | [2] | |

| HeLa cells | IC₅₀ (48h) | 83 µM | [3] | |

| Eugenol | Rat (oral) | LD₅₀ | 1930 mg/kg | [4] |

| Catechol | Rat (oral) | LD₅₀ | 260 mg/kg | [5] |

| Rabbit (dermal) | LD₅₀ | 800 mg/kg | [5] | |